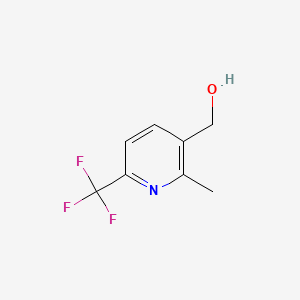

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNFCWBWHATSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375029 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-50-4, 113265-44-4 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113265-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

CAS Number: 113265-44-4

This technical guide provides an in-depth overview of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, and its emerging role in targeting metabolic pathways.

Chemical and Physical Properties

This compound is a pyridine derivative recognized for its utility in medicinal chemistry. The trifluoromethyl group at the 6-position significantly enhances its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications.

| Property | Value | Reference |

| CAS Number | 113265-44-4 | |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are two common experimental protocols.

Method 1: Modified Hantzsch Pyridine Synthesis followed by Formylation and Reduction

This approach involves the construction of the pyridine ring, followed by the introduction of the hydroxymethyl group.

Experimental Protocol:

-

Pyridine Ring Formation: A mixture of ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate is refluxed in acetic acid to form the dihydropyridine intermediate.

-

Oxidation: The dihydropyridine intermediate is oxidized to the corresponding 2-methyl-6-(trifluoromethyl)pyridine using manganese dioxide (MnO₂).

-

Formylation: The resulting pyridine is subjected to a Friedel-Crafts formylation reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Reduction: The formyl group is then reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) to yield this compound. This final step typically achieves a yield of 55-60%.

-

Purification: The crude product is purified by column chromatography on silica gel, and the purity is verified by High-Performance Liquid Chromatography (HPLC).

Method 2: Synthesis from Halogenated Precursors

This method utilizes a commercially available halogenated pyridine derivative.

Experimental Protocol:

-

Starting Material: 2-chloro-6-(trifluoromethyl)pyridine is used as the starting material.

-

Fluorination: The chloro- group can be exchanged for a fluoro- group using a fluorinating agent such as potassium fluoride in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Hydroxymethylation: A hydroxymethyl group is introduced at the 3-position. This can be achieved through various methods, including lithiation followed by reaction with formaldehyde.

-

Reduction: If a formyl group is introduced first, a subsequent reduction step with a reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to obtain the final product.

-

Purification: The final compound is purified using column chromatography or recrystallization. Purity is confirmed by HPLC.

Spectroscopic Data

The identity and purity of this compound are confirmed by spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the methyl protons, the methylene protons of the hydroxymethyl group, and the aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would be determined by the solvent used. |

| ¹³C NMR | The carbon spectrum would display distinct signals for the methyl carbon, the methylene carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the carbons of the pyridine ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity. |

Note: Specific peak assignments and coupling constants are dependent on the NMR solvent and instrument parameters and should be determined on a case-by-case basis.

Biological Activity and Signaling Pathways

This compound has been identified as a precursor for the synthesis of inhibitors of Ghrelin O-acyltransferase (GOAT). GOAT is a crucial enzyme in the activation of ghrelin, a hormone that plays a significant role in appetite stimulation and energy homeostasis.

Ghrelin O-acyltransferase (GOAT) Signaling Pathway

The GOAT enzyme is responsible for the acylation of ghrelin, a post-translational modification that is essential for its biological activity. Acylated ghrelin then binds to the growth hormone secretagogue receptor (GHS-R1a), initiating downstream signaling cascades that regulate appetite and metabolism. By inhibiting GOAT, the activation of ghrelin is prevented, which can lead to reduced food intake and potentially offer a therapeutic strategy for metabolic disorders such as obesity.

An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group, imparts a desirable combination of properties for the development of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the hydroxymethyl group provides a versatile handle for further synthetic modifications.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and property determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| CAS Number | 113265-44-4 | [1] |

| Boiling Point | 100-102 °C at 0.75 mmHg (for 6-(Trifluoromethyl)pyridine-3-methanol) | [2] |

| Melting Point | Data not available | |

| Aqueous Solubility | Sparingly soluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [3] |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis and Purification

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 3-picoline.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on established chemical transformations for similar pyridine derivatives.

Step 1: Vapor-Phase Chlorination and Fluorination of 3-Picoline

-

In a fluidized-bed reactor, 3-picoline undergoes chlorination at the methyl group followed by immediate fluorination using a metal fluoride catalyst (e.g., KF/Al₂O₃) at 180–220 °C to yield 3-(trifluoromethyl)pyridine.[1]

-

The resulting 3-(trifluoromethyl)pyridine is then subjected to nuclear chlorination in the gas phase at 300–350 °C to introduce chlorine atoms at the 2- and 5-positions, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine as the primary product.[1]

Step 2: Introduction of the Methyl Group

-

The 2-chloro-5-(trifluoromethyl)pyridine intermediate is then subjected to a cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate methylating agent (e.g., trimethylboroxine with a palladium catalyst) to introduce the methyl group at the 2-position.

Step 3: Hydroxymethylation

-

The resulting 2-methyl-6-(trifluoromethyl)pyridine is then hydroxymethylated at the 3-position. This can be achieved through formylation followed by reduction.

-

Formylation can be performed using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

Purification

Purification of the crude this compound is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

-

Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[4][5]

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.[5][6] Collect fractions and monitor by thin-layer chromatography (TLC).

-

Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[6]

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of dichloromethane and hexane.[7]

-

Dissolution: Dissolve the partially purified solid in the minimum amount of the hot recrystallization solvent.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[5]

-

Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[7]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Experimental Determination of Physicochemical Properties

pKa Determination by NMR Spectroscopy

The pKa of a pyridine derivative can be determined by monitoring the chemical shifts of its protons as a function of pH.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in D₂O.

-

pH Adjustment: Adjust the pD of the solution over a range of values (e.g., from highly acidic to highly basic) using small additions of DCl and NaOD.

-

NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pD value.[8]

-

Data Analysis: Plot the chemical shift of a proton on the pyridine ring that shows a significant change upon protonation against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[9]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Experimental Protocol:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.[10]

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[11]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.

-

LogP Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Biological Activity and Signaling Pathway

This compound has been investigated for its potential anticancer properties, which are linked to its ability to inhibit the enzyme Ghrelin O-acyltransferase (GOAT).[1] GOAT is responsible for the acylation of ghrelin, a key hormone in appetite regulation and energy metabolism.[12] Acylated ghrelin is the active form that binds to the growth hormone secretagogue receptor 1a (GHS-R1a).[12][13] By inhibiting GOAT, this compound can modulate ghrelin signaling, which has implications for cancer cell proliferation, particularly in obesity-related cancers.[1]

GOAT-Mediated Ghrelin Acylation Pathway

The following diagram illustrates the enzymatic acylation of proghrelin by GOAT.

Caption: Enzymatic acylation of proghrelin by GOAT to produce active ghrelin.

Inhibition of GOAT by this compound

Small molecule inhibitors like this compound can block the activity of GOAT, preventing the acylation of ghrelin and thereby inhibiting its biological effects.

Caption: Inhibition of GOAT by this compound.

References

- 1. This compound|CAS 113265-44-4 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3-Pyridinemethanol, 6-Fluoro-2-Methyl- | Properties, Uses, Safety Data, Synthesis & Supplier Info - Advanced Chemical Reference [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. enamine.net [enamine.net]

- 12. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry. This document outlines the key molecular characteristics, probable spectroscopic signatures, and general methodologies for the synthesis and purification of this compound. While specific experimental data for this exact molecule is not widely available in public literature, this guide consolidates information from analogous structures and predictive models to serve as a valuable resource for researchers. The guide also explores its potential biological context as an inhibitor of Ghrelin O-acyltransferase (GOAT), a target for metabolic diseases.

Introduction

This compound (CAS No. 113265-44-4) is a pyridine derivative featuring a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] The unique substitution pattern of this molecule, particularly the presence of the trifluoromethyl group, imparts desirable properties for drug development, such as enhanced metabolic stability and binding affinity.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications.[1] This compound has been investigated for its potential anticancer and antiviral properties.[1]

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8F3NO | PubChem |

| Molecular Weight | 191.15 g/mol | PubChem |

| CAS Number | 113265-44-4 | [1] |

| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)CO | PubChem |

| InChI Key | PXDNFCWBWHATSU-UHFFFAOYSA-N | PubChem |

Structural Diagram:

References

Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology focuses on a two-step process commencing with the esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid, followed by the selective reduction of the resulting ester. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate understanding and practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step reaction sequence starting from 2-Methyl-6-(trifluoromethyl)nicotinic acid. The initial step involves a Fischer esterification to produce methyl 2-methyl-6-(trifluoromethyl)nicotinate. The subsequent and final step is the reduction of this methyl ester to the target primary alcohol. This pathway is favored for its straightforward nature and the use of readily available reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | Fischer Esterification | 2-Methyl-6-(trifluoromethyl)nicotinic acid | Methanol, Sulfuric Acid | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | ~75% (estimated) |

| 2 | Ester Reduction | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | Sodium Borohydride, Methanol | This compound | High (specific yield not reported, but analogous reactions proceed in high yield) |

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (Fischer Esterification)

This protocol is adapted from the general procedure for Fischer esterification of nicotinic acid derivatives.

Materials:

-

2-Methyl-6-(trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol (15-20 mL per gram of acid).

-

With stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for approximately 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then concentrate the solvent using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Ensure the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude methyl 2-methyl-6-(trifluoromethyl)nicotinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Ester Reduction)

This protocol utilizes a sodium borohydride/methanol system, which is a milder and safer alternative to lithium aluminum hydride for the reduction of nicotinic acid esters.

Materials:

-

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF) (optional, for reflux)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. For enhanced reactivity, the reaction can be conducted in refluxing THF.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (a significant excess, e.g., 10-20 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.[1]

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general experimental workflow for each step.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the Fischer esterification step.

Caption: Experimental workflow for the ester reduction step.

References

starting materials for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the hydroxymethyl group offers a versatile point for further chemical modifications.

Introduction

This compound is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex, biologically active molecules. This guide outlines plausible synthetic pathways, starting from readily available materials, and provides detailed experimental considerations based on established chemical literature.

Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The most direct route involves the reduction of the corresponding carboxylic acid or its ester derivative. An alternative pathway proceeds through the reduction of the corresponding aldehyde.

Pathway A: From 2-Methyl-6-(trifluoromethyl)nicotinic Acid or its Ester

This is a common and reliable method for the synthesis of the target alcohol. The synthesis can be broken down into two key stages:

-

Formation of the core intermediate : Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid or its methyl ester.

-

Reduction to the alcohol : Conversion of the carboxylic acid or ester to this compound.

The overall proposed synthetic workflow is depicted below.

Pathway B: From 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

An alternative route involves the reduction of 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde. This aldehyde is a known compound and its reduction to the corresponding alcohol is a straightforward transformation.

Experimental Protocols

Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (Proposed)

This protocol is based on a reported kilogram-scale synthesis of a structurally related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[1]

Starting Material: Methyl 2-methyl-6-iodonicotinate.

Reagents and Solvents:

-

Methyl chlorodifluoroacetate (MCDFA)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add methyl 2-methyl-6-iodonicotinate, copper(I) iodide, and potassium fluoride in N-methyl-2-pyrrolidone.

-

Heat the mixture to 120°C.

-

Gradually add methyl chlorodifluoroacetate to the reaction mixture.

-

Maintain the reaction at 120°C and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Synthesis of this compound

This procedure details the reduction of the ester to the target alcohol using lithium aluminum hydride (LiAlH₄).

Starting Material: Methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Reagents and Solvents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve methyl 2-methyl-6-(trifluoromethyl)nicotinate in anhydrous tetrahydrofuran and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with tetrahydrofuran.

-

Dry the filtrate with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are estimates based on analogous reactions and may vary.

| Reaction Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| Trifluoromethylation | Methyl 2-methyl-6-iodonicotinate | MCDFA, CuI, KF | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | 60-80 |

| Reduction | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | LiAlH₄, THF | This compound | 85-95 |

Mechanism of Key Reactions

Trifluoromethylation (Proposed)

The copper-mediated trifluoromethylation of an aryl iodide with methyl chlorodifluoroacetate is a complex process believed to involve the formation of a trifluoromethylcopper species. This species then undergoes reductive elimination with the aryl iodide to form the carbon-trifluoromethyl bond.

Reduction of Ester with LiAlH₄

The reduction of an ester to a primary alcohol with lithium aluminum hydride proceeds in two main stages.[2][3][4] First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form the primary alcohol upon acidic or aqueous workup.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere.

-

Methyl chlorodifluoroacetate (MCDFA) is a volatile and potentially toxic liquid. It should be handled in a well-ventilated fume hood.

-

Copper(I) iodide (CuI) is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

-

N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Given the limited availability of public, experimentally verified NMR data for this specific molecule, this guide presents a predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Additionally, a comprehensive experimental protocol for acquiring high-quality NMR spectra is outlined, along with visualizations to aid in understanding the experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 - 8.05 | d | ~8.0 |

| H-5 | 7.40 - 7.60 | d | ~8.0 |

| -CH₂OH | 4.70 - 4.90 | s | - |

| -CH₃ | 2.55 - 2.75 | s | - |

| -OH | Variable (broad s) | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 135 - 139 |

| C-4 | 133 - 137 |

| C-5 | 118 - 122 |

| C-6 | 147 - 151 (q, J ≈ 35 Hz) |

| -CF₃ | 122 - 126 (q, J ≈ 275 Hz) |

| -CH₂OH | 60 - 64 |

| -CH₃ | 22 - 26 |

Experimental Protocols

This section details a standard methodology for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be used to facilitate dissolution if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample's identification.

II. NMR Spectrometer Setup and Data Acquisition

The following are general starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[1]

-

Instrument Setup:

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, which will be indicated by sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay is needed for quaternary carbons).

-

Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

Molecular Structure

Caption: Molecular structure of the target compound.

NMR Experimental Workflow

Caption: A flowchart of the NMR experimental process.

References

A Technical Guide to the Spectroscopic Characterization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a methyl group, a trifluoromethyl group, and a hydroxymethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of complex bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a reactive handle for further chemical modifications.[1] Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structure of this compound in any research and development setting.

This technical guide outlines the expected spectroscopic profile of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and workflow diagrams are provided to assist researchers in obtaining and interpreting the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine-H (at C4) | 7.5 - 7.8 | Doublet (d) | 8 - 9 |

| Pyridine-H (at C5) | 7.2 - 7.5 | Doublet (d) | 8 - 9 |

| -CH₂OH (methylene) | 4.6 - 4.8 | Singlet (s) or Doublet (d) | If coupled to OH, ~5-7 |

| -CH₃ (methyl) | 2.5 - 2.7 | Singlet (s) | N/A |

| -OH (hydroxyl) | Variable (2.0 - 5.0) | Singlet (s) or Triplet (t) | If coupled to CH₂, ~5-7 |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may appear as a broad singlet and its coupling to the adjacent methylene protons may not always be observed.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each carbon atom in the molecule. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Pyridine C2) | 155 - 160 |

| C-CF₃ (Pyridine C6) | 145 - 150 (quartet, JC-F ≈ 30-40 Hz) |

| C-CH₂OH (Pyridine C3) | 135 - 140 |

| C-H (Pyridine C4) | 130 - 135 |

| C-H (Pyridine C5) | 118 - 122 |

| -CF₃ | 120 - 125 (quartet, JC-F ≈ 270-280 Hz) |

| -CH₂OH | 60 - 65 |

| -CH₃ | 20 - 25 |

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

-

Data Acquisition: A larger number of scans and a longer acquisition time are typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to ¹H NMR, including Fourier transformation, phasing, and calibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound (molecular weight: 191.15 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 191. Common fragmentation pathways for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a likely fragmentation pathway.

| m/z | Possible Fragment | Interpretation |

| 191 | [C₈H₈F₃NO]⁺ | Molecular Ion ([M]⁺) |

| 190 | [C₈H₇F₃NO]⁺ | Loss of H radical from the hydroxyl group |

| 174 | [C₈H₇F₃N]⁺ | Loss of OH radical |

| 173 | [C₈H₆F₃N]⁺ | Loss of H₂O |

| 162 | [C₇H₅F₃N]⁺ | Alpha-cleavage with loss of CH₂OH |

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and often results in extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 3600 | O-H stretch (alcohol) | Strong, Broad |

| 2850 - 3000 | C-H stretch (sp³ C-H) | Medium |

| 1550 - 1620 | C=N and C=C stretch (pyridine ring) | Medium to Strong |

| 1000 - 1350 | C-F stretch (trifluoromethyl) | Strong |

| 1000 - 1200 | C-O stretch (alcohol) | Medium to Strong |

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For Attenuated Total Reflectance (ATR) FTIR, the sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

References

commercial suppliers of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

An In-depth Technical Guide to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group, provides a unique combination of properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules, while the hydroxymethyl group offers a versatile point for synthetic modification.[1][2] This compound has been investigated for various therapeutic applications, including its potential as an anticancer agent.[1]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

-

Shanghai Sinch Parmaceuticals Tech. Co. Ltd.[3]

-

Xi'an NewProChem Co.,Ltd.[3]

-

Changzhou Hopschain Chemical Co.,Ltd.[3]

-

Changzhou AniKare Pharmatech Co., Ltd.[3]

-

Benchchem[1]

-

American Elements[4]

-

TCI Chemicals[5]

It is important to note that this compound is typically supplied for "Research Use Only" and is not intended for human or veterinary use.[1] Purity levels are generally guaranteed to be 95% or higher, and analytical data such as NMR and HPLC spectra are often available from the supplier to confirm identity and quality.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 113265-44-4 | [1][3] |

| Molecular Formula | C8H8F3NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Light yellow liquid | [6] |

| Melting Point | -7 °C / 19.4 °F | [6] |

| Boiling Point | 259 °C / 498.2 °F @ 760 mmHg | [6] |

| Flash Point | 149 °C / 300.2 °F | [6] |

| Specific Gravity | 1.124 | [6] |

| Vapor Density | 3.8 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. One notable method is a modified Hantzsch pyridine synthesis.

Modified Hantzsch Pyridine Synthesis

This approach constructs the pyridine ring de novo.

-

Reaction: A one-pot reaction combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate.

-

Conditions: The mixture is refluxed in acetic acid.

-

Intermediate: This forms a dihydropyridine intermediate.

-

Oxidation: The intermediate is oxidized to the aromatic pyridine system using manganese dioxide (MnO₂).

-

Hydroxymethylation: The resulting 2-methyl-6-(trifluoromethyl)pyridine undergoes Friedel-Crafts formylation (POCl₃/DMF) followed by reduction with sodium borohydride (NaBH₄).

-

Yield: This method can achieve a 55–60% yield.[1]

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group provides a versatile handle for further synthetic modifications.

-

Objective: To create a bromomethyl intermediate useful for coupling reactions.[1]

-

Reagents/Conditions: The compound is treated with 48% aqueous hydrobromic acid (HBr) at 135°C for 24 hours.

-

Product: 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

-

Yield: 71%.[1]

-

Objective: To form the corresponding aldehyde or carboxylic acid.[1]

-

Note: Specific reagents and conditions for this reaction were not detailed in the provided search results.

-

Objective: To reduce the hydroxymethyl group to a methyl group.[1]

-

Note: Specific reagents and conditions for this reaction were not detailed in the provided search results.

Applications in Research and Drug Development

This compound is a valuable building block in the design and synthesis of novel pharmaceutical compounds. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[2][7]

-

Improved Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block metabolic hotspots, increasing the half-life of a drug.[2]

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][2]

-

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets through hydrogen bonding and electrostatic interactions.[2]

Research has shown that this compound exhibits anticancer properties.[1] One study highlighted its ability to inhibit Ghrelin O-acyltransferase (GOAT), suggesting potential applications in treating obesity-related cancers by reducing cell proliferation associated with metabolic disorders.[1]

Safety Information

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Handling: Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be kept in a dry, cool environment.[6]

-

Incompatible Materials: Acids, strong oxidizing agents, and acid chlorides.[6]

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[6]

-

Skin Contact: Wash with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

-

Ingestion: Call a poison center or doctor if you feel unwell.[6]

-

Visualizations

Caption: Synthetic pathway and subsequent reactions of this compound.

Caption: Role of this compound in drug development.

References

- 1. This compound|CAS 113265-44-4 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 113265-44-4 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. [6-(Trifluoromethyl)pyridin-3-yl]methanol | 386704-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

safety and handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

An In-depth Technical Guide to the Safety and Handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for this compound and structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound (CAS 113265-44-4) was not publicly available at the time of writing. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Chemical Identification and Properties

This compound is a heterocyclic building block primarily utilized in research and development, particularly within medicinal chemistry and drug discovery.[1] Its structure, featuring a trifluoromethyl group, a methyl group, and a hydroxymethyl group on a pyridine ring, makes it a versatile intermediate for synthesizing more complex, bioactive molecules.[1] The trifluoromethyl group is often used to enhance metabolic stability, lipophilicity, and binding affinity of potential pharmaceutical compounds.[1]

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 113265-44-4 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Purity | Typically supplied at ≥95% for research use | [1] |

Safety and Hazard Information

No specific GHS classification is available for this compound. The following data is for the structurally similar compound 6-(Trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7) , which lacks the methyl group at the 2-position. These hazards should be considered relevant until specific data for the target compound becomes available.[3]

GHS Classification Summary for 6-(Trifluoromethyl)pyridine-3-methanol [3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

| GHS Element | Details | Reference |

| Signal Word | Danger | [3] |

| Hazard Pictograms | GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark) | [4] |

| Precautionary Statements | P261, P264, P280, P301+P310, P302+P352, P305+P351+P338 | [3] |

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.[5]

-

Emergency eyewash stations and safety showers must be readily accessible.

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Handle with chemically resistant gloves (e.g., nitrile or butyl rubber) inspected prior to use. Dispose of contaminated gloves properly.[5]

-

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[5]

3.3 Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Biological Activity and Mechanism of Action

This compound has been investigated for several therapeutic applications, including anticancer effects.[1] Its primary known mechanism of action is the inhibition of Ghrelin O-acyltransferase (GOAT) .[1]

4.1 The GOAT Signaling Pathway Ghrelin is a peptide hormone, often called the "hunger hormone," that plays a crucial role in regulating appetite and energy metabolism.[6] For ghrelin to become biologically active, it must undergo a unique post-translational modification catalyzed by the enzyme GOAT.[7] GOAT attaches an eight-carbon fatty acid (octanoate) to the serine-3 residue of the ghrelin peptide.[6] This acylated ghrelin can then bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), initiating downstream signaling pathways that stimulate hunger and modulate metabolism.[7][8]

4.2 Inhibition by this compound As an inhibitor of GOAT, the compound prevents the acylation of ghrelin.[1] This reduces the amount of active, acylated ghrelin, thereby downregulating the signaling cascade. This mechanism is of interest for treating conditions like obesity-related cancers by reducing cell proliferation associated with metabolic disorders.[1] The trifluoromethyl group enhances the compound's lipophilicity, allowing it to more easily penetrate cell membranes to reach the intracellular GOAT enzyme.[1]

Experimental Protocols

Detailed experimental protocols for toxicological or handling studies of this specific compound are not publicly available. However, based on its known biological activity as a GOAT inhibitor, a representative protocol for an in vitro GOAT activity assay is described below.

5.1 Objective To determine the inhibitory potential (e.g., IC₅₀) of this compound on the enzymatic activity of GOAT.

5.2 Materials

-

Membrane fractions from Sf9 insect cells expressing recombinant GOAT.[9]

-

Recombinant proghrelin peptide (substrate).[9]

-

[³H]-octanoyl-CoA (radiolabeled acyl donor).[9]

-

This compound (test inhibitor).

-

Assay buffer (e.g., HEPES buffer).

-

Scintillation fluid and counter.

-

Nickel-coated plates (if using His-tagged proghrelin).

5.3 General Procedure

-

Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Reaction Mixture: In a microplate, combine the GOAT-containing cell membranes, proghrelin substrate, and the test inhibitor at various concentrations.

-

Initiation: Start the enzymatic reaction by adding [³H]-octanoyl-CoA to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for the enzymatic reaction.[9]

-

Termination & Separation: Stop the reaction. Separate the radiolabeled acylated proghrelin from the unreacted [³H]-octanoyl-CoA. This can be achieved by capturing His-tagged proghrelin on nickel-coated plates and washing away the unbound components.[9]

-

Quantification: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter. The signal is directly proportional to GOAT activity.

-

Data Analysis: Plot the measured GOAT activity against the concentration of the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce GOAT activity by 50%.

First Aid Measures

The following first aid measures are based on general procedures for hazardous chemicals and should be implemented immediately.[5] Seek medical attention in all cases of exposure.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Disposal Considerations

Dispose of this chemical and its container through a licensed professional waste disposal service.[5] Do not allow the product to enter drains. Adhere to all local, state, and federal environmental regulations.

References

- 1. This compound|CAS 113265-44-4 [benchchem.com]

- 2. 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 113265-44-4 [chemicalbook.com]

- 3. 6-(Trifluoromethyl)pyridine-3-methanol 97 386704-04-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a powerful and widely utilized strategy in modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine derivatives. Through a comprehensive review of current literature, this document details the profound impact of trifluoromethylation on lipophilicity, metabolic stability, and target binding affinity. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological and chemical processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and crop protection agents.

Introduction: The "Super-Methyl" Group

The trifluoromethyl group is often referred to as a "super-methyl" group due to its similar size but vastly different electronic properties compared to a methyl group.[1] Its introduction into a pyridine ring can dramatically alter a molecule's characteristics, often leading to significant improvements in efficacy and pharmacokinetics.[1] The unique combination of high electronegativity, strong electron-withdrawing nature, and lipophilicity makes the CF₃ group an invaluable tool for fine-tuning the properties of bioactive molecules.[2]

Physicochemical Properties Modulation

The introduction of a CF₃ group to a pyridine ring has a profound impact on its fundamental physicochemical properties, which in turn influences its behavior in biological systems.

Lipophilicity

The trifluoromethyl group significantly increases the lipophilicity of a molecule, as evidenced by a higher logarithm of the partition coefficient (logP).[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to better absorption and distribution.[1]

| Compound | logP (Predicted) | pKa (Conjugate Acid) |

| 2-Methylpyridine | 1.25[3] | 5.94[4] |

| 2-Trifluoromethylpyridine | ~2.0 - 2.5 (estimated based on increased lipophilicity) | Lower than 2-Methylpyridine (due to electron-withdrawing nature) |

Table 1: Comparison of predicted logP and pKa values for 2-Methylpyridine and 2-Trifluoromethylpyridine.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][5] This increased metabolic stability often leads to a longer half-life of the drug in the body, requiring less frequent dosing.[5]

| Parameter | Methyl-Substituted Pyridine | Trifluoromethyl-Substituted Pyridine |

| Primary Metabolic Pathway | Oxidation of the methyl group | Ring hydroxylation |

| Number of Metabolites | Generally higher | Significantly reduced |

| Half-life (t½) in vitro | Shorter | Longer |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower |

Table 2: Expected outcomes on metabolic stability when replacing a metabolically labile methyl group with a trifluoromethyl group on a pyridine ring.[6]

Electronic Effects and pKa

The strong electron-withdrawing nature of the CF₃ group significantly alters the electron density of the pyridine ring.[1] This electronic modulation lowers the pKa of the pyridine nitrogen, making it less basic.[4] This change in basicity can influence a molecule's solubility, crystal packing, and its ability to form hydrogen bonds with its biological target.

Impact on Biological Activity

The trifluoromethyl group can significantly enhance the biological activity of pyridine derivatives through several mechanisms.

Target Binding and Potency

The electronic and steric properties of the CF₃ group can lead to improved binding affinity and selectivity for the target protein.[2] For instance, in the development of PI3K inhibitors, the inclusion of a CF₃ group on the pyridine ring has been shown to increase potency. A notable example is Alpelisib, a PI3Kα inhibitor, which features a trifluoromethylpyridine moiety.[6][7]

| Compound | Target | IC₅₀ (nM) |

| Alpelisib (with CF₃-pyridine) | PI3Kα | ~5 |

| Analog (with CH₃-pyridine) | PI3Kα | >25 (Illustrative - typically 5-fold or more less potent) |

Table 3: Illustrative comparison of IC₅₀ values for a trifluoromethylated pyridine derivative (Alpelisib) and a hypothetical methyl analog against PI3Kα.

Mechanism of Action: Case Studies

-

Fluazinam: This agricultural fungicide, a diarylamine with two trifluoromethyl groups on the pyridine and phenyl rings respectively, acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[2][8] This disruption of ATP synthesis leads to broad-spectrum fungicidal activity.[8][9]

-

Enasidenib: An inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib, is used in the treatment of acute myeloid leukemia.[10] The trifluoromethylpyridine core is a key structural feature contributing to its inhibitory activity.[10]

Experimental Protocols

Synthesis of a Trifluoromethylated Pyridine Derivative

Example: Synthesis of 2-chloro-5-trifluoromethylpyridine

This protocol is a composite based on established methods.[11]

-

Chlorination of 3-picoline: 3-picoline is chlorinated using chlorine gas at high temperatures in the vapor phase to produce 2-chloro-5-methylpyridine.

-

Side-chain chlorination: The resulting 2-chloro-5-methylpyridine is then subjected to further chlorination under UV irradiation to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under high pressure and temperature.

-

Purification: The final product, 2-chloro-5-trifluoromethylpyridine, is purified by distillation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is adapted from standard industry practices.[9][12][13][14][15]

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to the phosphate buffer.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This protocol is based on commercially available assay kits.[8][16][17][18]

-

Reagent Preparation:

-

Prepare a 1x reaction buffer containing MgCl₂ and DTT.

-

Dilute the PI3K enzyme and the PIP2 substrate in the reaction buffer.

-

Prepare a serial dilution of the trifluoromethylated pyridine inhibitor.

-

Prepare an ATP solution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor solution.

-

Add the PI3K enzyme/PIP2 substrate mixture.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., europium-labeled antibody and a fluorescent tracer).

-

Incubate to allow for the detection complex to form.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using a non-linear regression model.

-

Visualizations

Signaling Pathway: PI3K/Akt Inhibition

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]

- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. Buy 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | 133229-83-1 [smolecule.com]

- 6. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mercell.com [mercell.com]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. PI 3-Kinase 3-step HTRF™ Assay | 33-047 [merckmillipore.com]

Methodological & Application

The Rising Star in Drug Discovery: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , a versatile pyridine derivative, is emerging as a significant building block in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, make it a compound of high interest for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their discovery pipelines.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[1] The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1]

Primary Applications:

-

Anticancer Research: This compound is a key precursor for the synthesis of potent inhibitors of Ghrelin O-acyltransferase (GOAT).[2] GOAT is an enzyme responsible for the acylation of ghrelin, a hormone that plays a role in appetite stimulation and energy homeostasis. Inhibition of GOAT is being explored as a therapeutic strategy for obesity and related cancers.[1]

-

Anti-inflammatory Research: While direct anti-inflammatory data for this specific molecule is limited, trifluoromethyl-containing compounds and pyridine derivatives have shown significant promise as anti-inflammatory agents.[3][4] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel anti-inflammatory drugs, possibly through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5]

Key Biological Target: Ghrelin O-acyltransferase (GOAT)

A derivative of this compound, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid , has been identified as a potent and orally bioavailable inhibitor of GOAT.[2] While the specific IC50 value for this compound is not publicly available, other small molecule inhibitors of GOAT have demonstrated IC50 values in the nanomolar to low micromolar range, indicating the potential for high-potency inhibition.[2][6]

Quantitative Data for Representative GOAT Inhibitors

| Compound Class | Inhibitor Example | Target | IC50 Value | Reference |

| Benzothiophene Derivative | (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid | GOAT | Not Reported | |

| Triazolopyrimidine Derivative | Not Specified | Human GOAT | 0.13 nM | [6] |

| Oxadiazolopyridine Derivative | Not Specified | Human GOAT | 0.43 nM | [6] |

| Octanoylated Pentapeptide | [Dap3]-ghrelin (1-5)-NH2 | GOAT | 1 µM |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general synthetic route based on a modified Hantzsch pyridine synthesis.[1]

Materials:

-

Ethyl trifluoroacetoacetate

-

Ammonium acetate

-

Methyl acetoacetate

-

Acetic acid

-

Manganese dioxide (MnO2)

-

Phosphorus oxychloride (POCl3)

-

Dimethylformamide (DMF)

-

Sodium borohydride (NaBH4)

-

Appropriate solvents (e.g., ethanol, dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Hantzsch Pyridine Synthesis:

-

In a round-bottom flask, combine ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid.

-

Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and isolate the resulting dihydropyridine intermediate.

-

-

Oxidation:

-

Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane).

-

Add MnO2 and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove MnO2 and concentrate the filtrate to obtain 2-methyl-6-(trifluoromethyl)pyridine.

-

-

Hydroxymethylation:

-

Perform a Vilsmeier-Haack formylation by reacting 2-methyl-6-(trifluoromethyl)pyridine with a mixture of POCl3 and DMF.

-

Quench the reaction carefully and extract the resulting aldehyde.

-

Reduce the aldehyde to the corresponding alcohol using NaBH4 in a suitable solvent (e.g., methanol).

-